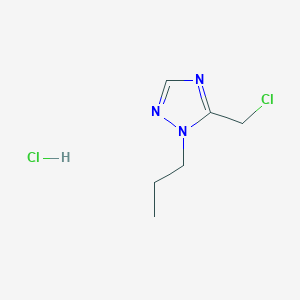
5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride
描述
5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of triazoles, which are known for their antifungal, antibacterial, and potential anticancer properties. The following sections delve into the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is C₆H₁₁ClN₃ with a molecular weight of 196.08 g/mol. Its structure includes a triazole ring with chloromethyl and propyl substituents, enhancing its biological activity compared to other triazole derivatives.
Synthesis Methods:
- Traditional Methods: The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction to form the triazole ring, followed by chloromethylation and propyl group introduction through electrophilic substitution reactions.
- Microwave-Assisted Synthesis: This method has been explored to improve reaction efficiency and yield while reducing environmental impact .
Antifungal Activity
This compound exhibits promising antifungal properties. The mechanism of action generally involves inhibiting cytochrome P450 enzymes critical for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death .
Research Findings:
- In Vitro Studies: Preliminary studies indicate that this compound effectively inhibits the growth of various pathogenic fungi. The specific inhibition zones and minimum inhibitory concentrations (MIC) have yet to be fully characterized for this compound but are expected to be significant based on related triazole derivatives .
Antibacterial Activity
The antibacterial potential of this compound is also notable. Triazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Testing Methods:
- Agar Disc-Diffusion Method: This method measures the growth inhibition zones on agar plates to assess antibacterial activity.
- Minimum Inhibitory Concentration (MIC): Studies have indicated that various triazoles exhibit MIC values comparable to standard antibiotics against resistant strains .
Case Study:
In a study involving newly synthesized 1,2,4-triazole compounds, some derivatives exhibited significant antibacterial activity against strains like E. coli and Bacillus subtilis, with MIC values as low as 5 µg/mL .
Anticancer Activity
Emerging research suggests potential anticancer properties for this compound. The compound may induce apoptosis in certain cancer cell lines through mechanisms that remain under investigation.
Research Insights:
- Cell Line Studies: Initial investigations have demonstrated that this compound can interact with cancer cell proliferation pathways. Further studies are needed to elucidate its full mechanism of action and efficacy against various cancer types .
Comparative Analysis with Other Triazole Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methyl-1H-1,2,4-triazole hydrochloride | Methyl group at position 3 | Strong antifungal activity against various pathogens |
| 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride | Chloromethyl group at position 1 | Used as an intermediate in synthesizing other compounds |
| 3-Chloromethyl-1H-1,2,4-triazole | Chloromethyl at position 3 | Exhibits significant antibacterial properties |
The unique combination of chloromethyl and propyl groups in this compound may enhance its biological activity compared to other triazoles.
属性
IUPAC Name |
5-(chloromethyl)-1-propyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-2-3-10-6(4-7)8-5-9-10;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBOJBACPIWHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















